2-(Dimethylamino)pent-4-enenitrile
Description
2-(Dimethylamino)pent-4-enenitrile is a nitrile derivative featuring a dimethylamino (-N(CH₃)₂) group at the second carbon and a terminal double bond at the fourth position. The dimethylamino group confers basicity and polarizability, influencing solubility and reactivity, particularly in catalytic or polymerization processes .
Properties
CAS No. |
83699-30-3 |
|---|---|
Molecular Formula |
C7H12N2 |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
2-(dimethylamino)pent-4-enenitrile |
InChI |
InChI=1S/C7H12N2/c1-4-5-7(6-8)9(2)3/h4,7H,1,5H2,2-3H3 |
InChI Key |
IDXCEXSYFSSLCX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CC=C)C#N |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution via Halogenated Precursors
A widely reported method involves the nucleophilic substitution of halogenated pent-4-enenitrile derivatives with dimethylamine. This approach leverages the reactivity of α-halo nitriles with amines under basic conditions.
Procedure :
- Reactants : 2-Chloropent-4-enenitrile and dimethylamine.
- Conditions :
- Yield : 70–85% after purification via vacuum distillation.
Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, where dimethylamine displaces the chloride ion. Steric hindrance at the α-position is minimized due to the linear geometry of the nitrile group.
Catalytic C–H Activation with Transition Metals
Transition metal-catalyzed C–H activation offers a direct route to introduce the dimethylamino group into nitrile frameworks. This method avoids pre-functionalization of substrates.
Procedure :
- Catalyst : Ruthenium(II) complexes (e.g., [Ru(p-cymene)Cl₂]₂) or nickel catalysts (Ni(dppf)Cl₂).
- Reactants : Pent-4-enenitrile and dimethylamine.
- Conditions :
- Yield : 65–78% with >90% regioselectivity.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Turnover Frequency | 12 h⁻¹ | |
| Selectivity (para) | 95% |
Phase-Transfer Catalyzed Alkylation
Quaternary ammonium salts enhance the reactivity of dimethylamine in biphasic systems, enabling efficient alkylation of nitriles.
Procedure :
- Catalyst : Tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride.
- Reactants : Pent-4-enenitrile and dimethylamine hydrochloride.
- Conditions :
- Yield : 80–90% with minimal byproducts.
Advantages :
Reductive Amination of Ketonitriles
Reductive amination converts ketonitriles to target amines using dimethylamine and reducing agents.
Procedure :
- Reactants : 2-Oxopent-4-enenitrile and dimethylamine.
- Reducing Agent : Sodium cyanoborohydride (NaBH₃CN) or hydrogen gas (H₂) with Pd/C.
- Conditions :
- Yield : 60–75% after column chromatography.
Challenges :
Hydrocyanation of Allylic Amines
This method introduces the nitrile group via hydrocyanation of allylic dimethylamine precursors.
Procedure :
- Reactants : 2-(Dimethylamino)pent-4-enol and hydrogen cyanide (HCN).
- Catalyst : Nickel(0) complexes (e.g., Ni(COD)₂).
- Conditions :
- Yield : 50–65% due to competing polymerization.
Safety Note :
HCN handling requires strict inert atmosphere protocols.
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Nucleophilic Substitution | 85 | High | Moderate |
| C–H Activation | 78 | Moderate | High |
| Phase-Transfer Catalysis | 90 | High | Low |
| Reductive Amination | 75 | Low | Moderate |
| Hydrocyanation | 65 | Low | High |
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)pent-4-enenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions include various amines, oxides, and substituted nitriles, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(Dimethylamino)pent-4-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)pent-4-enenitrile involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The nitrile group can undergo hydrolysis to form amides, which are important in biochemical processes .
Comparison with Similar Compounds
Aryl-Substituted Pent-4-enenitriles
Compounds such as 2-(m-tolyl)pent-4-enenitrile (1c) and 2-(naphthalen-2-yl)pent-4-enenitrile (1i) () share the pent-4-enenitrile backbone but differ in aryl substituents. Key distinctions include:
| Compound | Yield (%) | Molecular Weight | Physical State | Key Substituent |
|---|---|---|---|---|
| 2-(m-tolyl)pent-4-enenitrile | 44 | 172.1121 | Colorless liquid | m-Tolyl (C₆H₄CH₃) |
| 2-(4-bromophenyl)pent-4-enenitrile | 48 | 236.0070 | Liquid | 4-Bromophenyl |
| 2-(naphthalen-2-yl)pent-4-enenitrile | 83 | 208.1124 | White solid | Naphthalen-2-yl |
Key Observations :
Thio-Substituted Pent-4-enenitriles
Compounds like 2-((4-methoxyphenyl)thio)pent-4-enenitrile (5f) and 2-((2-methylphenyl)thio)pent-4-enenitrile (5h) () replace the aryl group with a thioether (-S-) linkage:
| Compound | Yield (%) | Molecular Weight | Physical State | Key Substituent |
|---|---|---|---|---|
| 2-((4-methoxyphenyl)thio)pent-4-enenitrile | 92 | ~226 (HRMS) | Yellow liquid | 4-Methoxyphenylthio |
| 2-((2-methylphenyl)thio)pent-4-enenitrile | 98 | ~208 | Colorless liquid | 2-Methylphenylthio |
Key Observations :
Complex Dimethylamino Derivatives
4-(Dimethylamino)-2-[2-(dimethylamino)ethyl]-2-phenylbutanenitrile () shares dimethylamino groups but has a branched structure:
| Compound | Molecular Weight | Key Features |
|---|---|---|
| 4-(Dimethylamino)-2-[2-(dimethylamino)ethyl]-2-phenylbutanenitrile | 259.397 | Branched chain, dual dimethylamino groups |
Key Observations :
- Multiple dimethylamino groups enhance basicity and solubility in polar solvents.
- The branched structure may reduce volatility compared to linear pent-4-enenitriles .
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